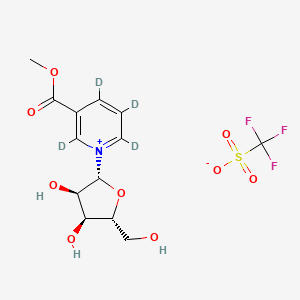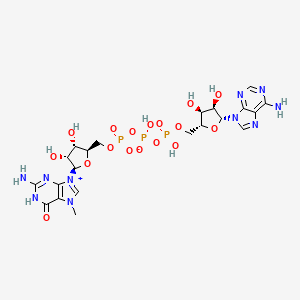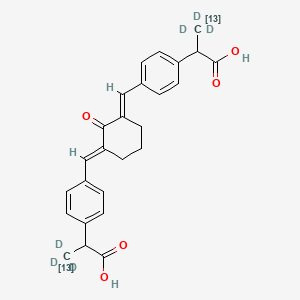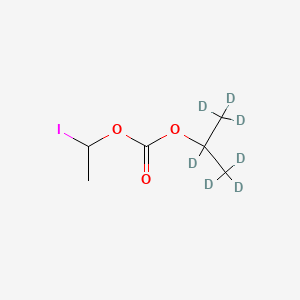
KRAS G12C inhibitor 20
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
KRAS G12C inhibitor 20 is a small molecule designed to target the KRAS G12C mutation, a common oncogenic driver in various cancers, particularly non-small cell lung cancer (NSCLC). This mutation results in a cysteine substitution at codon 12 of the KRAS gene, leading to uncontrolled cell proliferation and tumor growth. KRAS G12C inhibitors, such as this compound, covalently bind to the mutant cysteine, locking the protein in its inactive GDP-bound state and preventing downstream signaling pathways that promote cancer cell survival and proliferation .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of KRAS G12C inhibitor 20 involves multiple steps, including the formation of key intermediates and the final coupling reactions. The synthetic route typically starts with commercially available starting materials, which undergo a series of chemical transformations such as halogenation, nucleophilic substitution, and cyclization. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure settings to optimize yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. This involves the use of high-throughput reactors, automated systems for precise control of reaction parameters, and advanced purification techniques such as chromatography and crystallization. The goal is to achieve high efficiency, scalability, and cost-effectiveness while maintaining stringent quality control standards .
Análisis De Reacciones Químicas
Types of Reactions
KRAS G12C inhibitor 20 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon, copper iodide), and specific temperature and pressure settings to optimize reaction rates and yields .
Major Products
The major products formed from these reactions include various intermediates and the final this compound compound. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and high-performance liquid chromatography (HPLC) to confirm their structure and purity .
Aplicaciones Científicas De Investigación
KRAS G12C inhibitor 20 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the chemical properties and reactivity of KRAS G12C inhibitors.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS G12C inhibition on cancer cell lines.
Medicine: Utilized in preclinical and clinical studies to evaluate its therapeutic potential in treating cancers harboring the KRAS G12C mutation.
Industry: Applied in the development of new cancer therapies and drug discovery programs targeting KRAS mutations .
Mecanismo De Acción
KRAS G12C inhibitor 20 exerts its effects by covalently binding to the mutant cysteine residue at codon 12 of the KRAS protein. This binding locks the protein in its inactive GDP-bound state, preventing the activation of downstream signaling pathways such as the RAF-MEK-ERK and PI3K-AKT pathways. By inhibiting these pathways, this compound effectively reduces cancer cell proliferation and induces apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to KRAS G12C inhibitor 20 include:
Sotorasib (AMG 510): The first FDA-approved KRAS G12C inhibitor for the treatment of NSCLC.
Adagrasib (MRTX849): Another KRAS G12C inhibitor currently in clinical trials for various cancers.
Glecirasib (JAB-21822): A KRAS G12C inhibitor being investigated in combination with other targeted therapies .
Uniqueness
This compound is unique in its specific binding affinity and selectivity for the KRAS G12C mutation. It has shown promising preclinical and clinical results, demonstrating potent anti-tumor activity and a favorable safety profile. Its unique chemical structure and mechanism of action make it a valuable addition to the arsenal of targeted cancer therapies .
Propiedades
Fórmula molecular |
C33H37ClFN7O3 |
|---|---|
Peso molecular |
634.1 g/mol |
Nombre IUPAC |
2-[(2S)-4-[7-(8-chloronaphthalen-1-yl)-2-[[3-(methoxymethyl)-1-methylazetidin-3-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C33H37ClFN7O3/c1-22(35)31(43)42-15-14-41(16-24(42)10-12-36)30-25-11-13-40(28-9-5-7-23-6-4-8-26(34)29(23)28)17-27(25)37-32(38-30)45-21-33(20-44-3)18-39(2)19-33/h4-9,24H,1,10-11,13-21H2,2-3H3/t24-/m0/s1 |
Clave InChI |
WGNKFEDTYNVQAY-DEOSSOPVSA-N |
SMILES isomérico |
CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN([C@H](C6)CC#N)C(=O)C(=C)F |
SMILES canónico |
CN1CC(C1)(COC)COC2=NC3=C(CCN(C3)C4=CC=CC5=C4C(=CC=C5)Cl)C(=N2)N6CCN(C(C6)CC#N)C(=O)C(=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Carboxy-3-[3-(dimethylamino)-6-dimethylazaniumylidene-10,10-dimethylanthracen-9-yl]benzoate](/img/structure/B12421601.png)




![N-[3-(5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carbonyl)-2,4-difluorophenyl]-1,1,2,2,3,3,3-heptadeuteriopropane-1-sulfonamide](/img/structure/B12421626.png)


![(2R)-2-[6-[3-[3-(aminomethyl)phenyl]phenoxy]-3,5-difluoropyridin-2-yl]oxybutanoic acid](/img/structure/B12421643.png)
![1-[(3S)-3-aminopyrrolidin-1-yl]-2-[[(1R,2S)-2-(3,5-difluoro-2-phenylmethoxyphenyl)cyclopropyl]amino]ethanone;hydrochloride](/img/structure/B12421648.png)


